molecular formula C7H11NO B1450453 6-Azaspiro[3.4]octan-7-one CAS No. 1465480-75-4

6-Azaspiro[3.4]octan-7-one

Cat. No.: B1450453
CAS No.: 1465480-75-4
M. Wt: 125.17 g/mol
InChI Key: HVBBARAIMIAVOW-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

6-Azaspiro[3.4]octan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octan-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Biological Activity

6-Azaspiro[3.4]octan-7-one is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom integrated into the spiro framework. This structural configuration contributes to its distinctive chemical properties and biological activities. Research has indicated potential applications in medicinal chemistry, particularly concerning its interactions with various biological targets.

  • Molecular Formula : C7_7H13_{13}N
  • Molecular Weight : Approximately 113.19 g/mol

The biological activity of this compound is primarily associated with its interaction with specific molecular targets, including sigma-1 receptors. This receptor is known to modulate various cellular processes, such as pain perception and neuroprotection. By influencing these pathways, the compound may exhibit analgesic effects and enhance the efficacy of other therapeutic agents.

Biological Activities

Research has demonstrated several biological activities linked to this compound:

  • Analgesic Properties : The compound has shown potential as an analgesic agent by modulating sigma-1 receptors, which could enhance the effects of mu-opioid receptor agonists like morphine, potentially reducing dosages and tolerance development.
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of compounds related to this compound may exhibit antiparasitic properties, indicating a broader therapeutic potential in treating parasitic infections .
  • Neuroprotective Effects : There is evidence suggesting that this compound may provide neuroprotective benefits, possibly through its action on sigma-1 receptors, which are implicated in neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
8-Amino-6-azaspiro[3.4]octan-7-oneC7_7H13_{13}N2_2OContains an amino group, enhancing binding interactions
2-Amino-6-azaspiro[3.4]octan-7-oneC7_7H13_{13}N2_2OExhibits significant activity at sigma-1 receptors
1-Oxa-6-azaspiro[3.4]octaneC7_7H13_{13}N2_2OContains an oxygen atom instead of nitrogen

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Sigma Receptor Interaction : A study demonstrated that 2-Amino-6-azaspiro[3.4]octan-7-one significantly enhanced the analgesic effects of morphine in animal models by antagonizing sigma-1 receptors, suggesting similar potential for this compound due to structural similarities.
  • Antiparasitic Activity Evaluation : Research on derivatives showed promising antiparasitic activity against Trypanosoma cruzi and Leishmania infantum, with low cytotoxicity observed at effective concentrations, indicating that modifications to the spirocyclic structure could yield compounds with significant therapeutic potential against parasitic diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Azaspiro[3.4]octan-7-one?

Methodological Answer:
Synthesis typically involves transition-metal-catalyzed cyclization or spiroannulation strategies. For example, rhodium(I)-catalyzed enantioselective cyclization of enynes via C(sp³)–H activation has been reported for structurally similar azaspiro compounds . Key parameters include:

  • Catalyst system : Rhodium(I) complexes with chiral ligands (e.g., phosphoramidites).
  • Solvent : Dichloromethane or toluene under inert atmospheres.
  • Temperature : Reactions often proceed at room temperature or mild heating (40–60°C).
  • Substrate design : Alkyne and alkene precursors with directing groups (e.g., sulfonamides) to facilitate C–H activation.

Table 1: Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Rh(I)-catalyzed cyclization75–85Rh(cod)₂BF₄, chiral ligand
Spiroannulation of lactams60–70Base-mediated ring closure

Q. How should this compound be characterized spectroscopically?

Methodological Answer:
Characterization requires a combination of techniques:

  • ¹³C NMR : Look for carbonyl signals near δ 165–170 ppm (ketone) and sp³ carbons in the bicyclic framework (δ 20–60 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z [M]+ for C₇H₉NO₂: calcd 139.0633, found 139.0630) .
  • X-ray crystallography : Resolve spiro junction geometry and confirm stereochemistry.

Critical Tip : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments .

Advanced Research Questions

Q. How can synthetic routes be optimized to generate derivatives with EGFR inhibitory activity?

Methodological Answer:
Derivatization focuses on functionalizing the spiro nitrogen or ketone group:

  • Alkylation/Acylation : Introduce substituents (e.g., tosyl or naphthyl groups) to enhance binding to EGFR’s ATP pocket .
  • Structure-Activity Relationship (SAR) : Use parallel synthesis to test substituent effects on IC₅₀ values. For example, tert-butyl carboxylate derivatives (e.g., PBXAA1229) showed enhanced stability in vitro .
  • Biological assays : Pair synthetic efforts with kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) .

Table 2: Example Derivatives and Activities

DerivativeModificationEGFR IC₅₀ (nM)Reference
6-Tosyl-azaspirooctanoneTosyl group at N12.5
tert-Butyl carboxylateEster at C28.7

Q. How should researchers resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:
Contradictions (e.g., unexpected ¹³C NMR shifts) may arise from:

  • Conformational dynamics : Use variable-temperature NMR to detect ring-flipping or tautomerism.
  • Impurity interference : Validate purity via HPLC (≥95%) and compare with literature (e.g., PubChem data for analogous spiro compounds) .
  • Computational validation : Perform DFT calculations (e.g., Gaussian09) to simulate NMR shifts and identify discrepancies .

Case Study : In Rh(I)-catalyzed synthesis of 6-azaspirooctanones, unexpected downfield shifts (δ 169 ppm) were attributed to steric strain in the bicyclic system, confirmed via X-ray .

Q. What strategies enhance the reproducibility of this compound-based protocols?

Methodological Answer:

  • Detailed experimental logs : Document catalyst activation times, solvent drying methods, and inert atmosphere quality .
  • Standardized characterization : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for reporting NMR (e.g., 500 MHz, CDCl₃) and HRMS data .
  • Open data practices : Deposit raw spectral data in repositories (e.g., Figshare) and provide accession numbers in publications .

Properties

IUPAC Name

6-azaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-4-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBARAIMIAVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465480-75-4
Record name 6-azaspiro[3.4]octan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Azaspiro[3.4]octan-7-one

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